molecular formula C8H8BF3O3 B1451865 3-(2,2,2-Trifluoroethoxy)phenylboronic acid CAS No. 850593-08-7

3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No. B1451865
CAS RN: 850593-08-7
M. Wt: 219.96 g/mol
InChI Key: SZLRKQKOUYNFDB-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound commonly used in the synthesis of biologically active compounds . It has the molecular formula C8H8BF3O3 .


Molecular Structure Analysis

The molecular structure of “3-(2,2,2-Trifluoroethoxy)phenylboronic acid” is represented by the SMILES string OB(O)c1cccc(OCC(F)(F)F)c1 . The compound has a molecular weight of 219.95 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 306.9±52.0 °C at 760 mmHg, and a flash point of 139.4±30.7 °C . The compound has a molar refractivity of 44.7±0.4 cm3, and a molar volume of 162.0±5.0 cm3 .

Scientific Research Applications

Organic Synthesis Intermediate

“3-(2,2,2-Trifluoroethoxy)phenylboronic acid” can be used as an organic synthesis intermediate . This means it can be used in the production of a wide range of organic compounds, serving as a crucial component in various chemical reactions.

Pharmaceutical Intermediate

In addition to being an organic synthesis intermediate, this compound also serves as a pharmaceutical intermediate . This suggests its use in the production of various pharmaceutical drugs, contributing to the development of new medications and therapies.

Synthesis of Biologically Active Compounds

This compound is commonly used in the synthesis of biologically active compounds . These compounds have a variety of applications in biological research and drug development, contributing to advancements in these fields.

Development of P2X7 Antagonists

One specific application of “3-(2,2,2-Trifluoroethoxy)phenylboronic acid” in the synthesis of biologically active compounds is the development of P2X7 antagonists . These are used in the treatment of pain, providing a potential avenue for new pain relief medications.

Production of Aldosterone Synthase Inhibitors

Another specific application in the synthesis of biologically active compounds is the production of aldosterone synthase inhibitors . These inhibitors are used in the treatment of conditions like hypertension and heart failure.

Creation of CETP Inhibitors

The compound is also used in the creation of CETP (Cholesteryl Ester Transfer Protein) inhibitors . These inhibitors are used in the management of cholesterol levels, offering a potential treatment for conditions like hypercholesterolemia.

Safety and Hazards

The compound is classified as an eye irritant and skin sensitizer . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it’s advised to wash with plenty of soap and water .

Future Directions

As a precursor in the synthesis of biologically active compounds, “3-(2,2,2-Trifluoroethoxy)phenylboronic acid” holds potential for future research and development in the field of medicinal chemistry .

properties

IUPAC Name

[3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLRKQKOUYNFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655555
Record name [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850593-08-7
Record name [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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